molecular formula C27H16FNO2 B14692565 6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione CAS No. 27022-10-2

6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione

Cat. No.: B14692565
CAS No.: 27022-10-2
M. Wt: 405.4 g/mol
InChI Key: LAZLCUZAIQCPJW-UHFFFAOYSA-N
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Description

6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is a complex organic compound that belongs to the class of fluorenes and dibenzoazepines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of fluorine in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the fluorenyl intermediate, followed by its functionalization to introduce the dibenzoazepine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dichloro-9H-fluorene: Known for its antimicrobial and anticancer properties.

    9H-Fluoren-2-yl isocyanate: Used in organic synthesis and materials science.

    Fluoren-9-ones: Employed in the synthesis of ladder-type oligo-p-phenylene cores.

Uniqueness

6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione stands out due to its unique combination of the fluorenyl and dibenzoazepine moieties, which confer distinct chemical and biological properties. The presence of the fluorine atom further enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

27022-10-2

Molecular Formula

C27H16FNO2

Molecular Weight

405.4 g/mol

IUPAC Name

6-(7-fluoro-9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione

InChI

InChI=1S/C27H16FNO2/c28-18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)29-26(30)24-7-3-1-5-22(24)23-6-2-4-8-25(23)27(29)31/h1-12,14-15H,13H2

InChI Key

LAZLCUZAIQCPJW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O)C6=C1C=C(C=C6)F

Origin of Product

United States

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